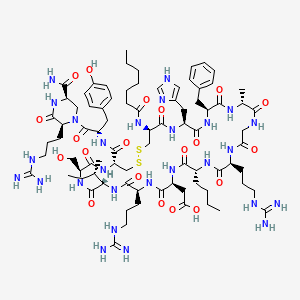
(Hept-cyclo(Cys-His-Phe-D-Ala-Gly-Arg-D-nle-Asp-Arg-Ile-Ser-Cys)-Tyr-(Arg mimetic)-NH2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PL-3994 is an experimental bronchodilator developed by Palatin Technologies. It acts as an agonist of the natriuretic peptide receptor A. This compound is a cyclic peptide with the sequence Hept-cyclo (Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2 . PL-3994 is designed to be resistant to neutral endopeptidase, an enzyme that degrades natriuretic peptides, thereby extending its half-life and enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
PL-3994 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure of PL-3994 is achieved through the formation of disulfide bonds between cysteine residues .
Industrial Production Methods
The industrial production of PL-3994 involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
PL-3994 primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It is designed to be resistant to degradation by neutral endopeptidase, which means it does not readily undergo hydrolysis .
Common Reagents and Conditions
Peptide Bond Formation: This involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Disulfide Bond Formation: This is typically achieved through oxidation using reagents like iodine or air oxidation.
Major Products Formed
The major product formed is the cyclic peptide PL-3994 itself, with its specific sequence and structure designed to resist enzymatic degradation .
Scientific Research Applications
PL-3994 has shown potential in various scientific research applications:
Mechanism of Action
PL-3994 exerts its effects by binding to and activating natriuretic peptide receptor A, a guanylate cyclase. This activation leads to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects, including smooth muscle relaxation and vasodilation . The compound’s resistance to neutral endopeptidase ensures prolonged activity, making it effective for longer durations compared to natural natriuretic peptides .
Comparison with Similar Compounds
Similar Compounds
- Atrial Natriuretic Peptide (ANP)
- Brain Natriuretic Peptide (BNP)
- C-type Natriuretic Peptide (CNP)
Uniqueness of PL-3994
PL-3994 is unique due to its resistance to neutral endopeptidase, which significantly extends its half-life compared to natural natriuretic peptides like ANP, BNP, and CNP. This resistance allows for prolonged therapeutic effects, making PL-3994 a promising candidate for treating conditions such as asthma and heart failure .
Properties
CAS No. |
952295-80-6 |
|---|---|
Molecular Formula |
C82H127N27O20S2 |
Molecular Weight |
1875.2 g/mol |
IUPAC Name |
2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37S)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid |
InChI |
InChI=1S/C82H127N27O20S2/c1-6-9-11-15-25-62(112)98-59-41-130-131-42-60(76(126)104-56(34-47-26-28-49(111)29-27-47)79(129)109-39-57(66(83)116)105-77(127)61(109)24-18-32-93-82(88)89)107-74(124)58(40-110)106-78(128)65(44(4)8-3)108-70(120)52(23-17-31-92-81(86)87)100-73(123)55(36-64(114)115)103-69(119)51(21-10-7-2)99-68(118)50(22-16-30-91-80(84)85)97-63(113)38-94-67(117)45(5)96-71(121)53(33-46-19-13-12-14-20-46)101-72(122)54(102-75(59)125)35-48-37-90-43-95-48/h12-14,19-20,26-29,37,43-45,50-61,65,110-111H,6-11,15-18,21-25,30-36,38-42H2,1-5H3,(H2,83,116)(H,90,95)(H,94,117)(H,96,121)(H,97,113)(H,98,112)(H,99,118)(H,100,123)(H,101,122)(H,102,125)(H,103,119)(H,104,126)(H,105,127)(H,106,128)(H,107,124)(H,108,120)(H,114,115)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)/t44-,45+,50-,51+,52-,53-,54-,55-,56-,57+,58-,59+,60-,61-,65-/m0/s1 |
InChI Key |
HSHVZRILAMZYHY-WXSGKXQHSA-N |
Isomeric SMILES |
CCCCCCC(=O)N[C@@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CNC=N2)CC3=CC=CC=C3)C)CCCNC(=N)N)CCCC)CC(=O)O)CCCNC(=N)N)[C@@H](C)CC)CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N5C[C@@H](NC(=O)[C@@H]5CCCNC(=N)N)C(=O)N |
Canonical SMILES |
CCCCCCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CNC=N2)CC3=CC=CC=C3)C)CCCNC(=N)N)CCCC)CC(=O)O)CCCNC(=N)N)C(C)CC)CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CC(NC(=O)C5CCCNC(=N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


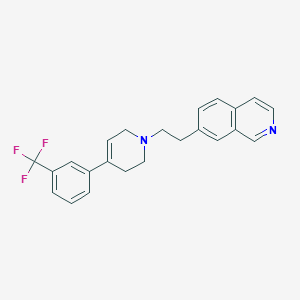
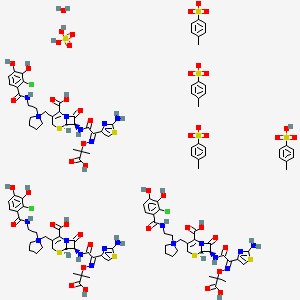

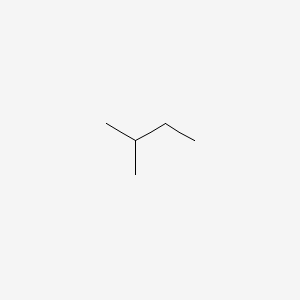

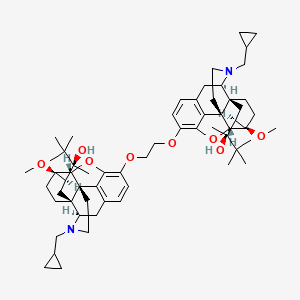
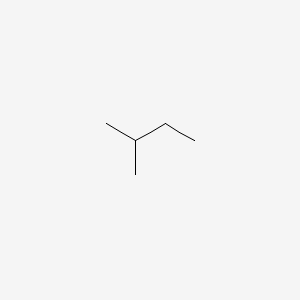


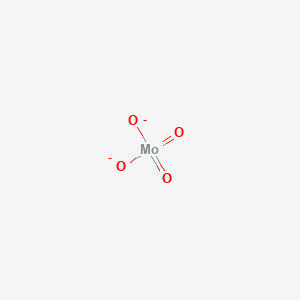
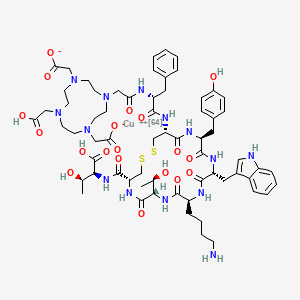
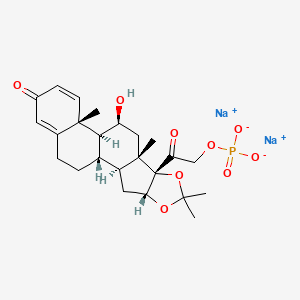
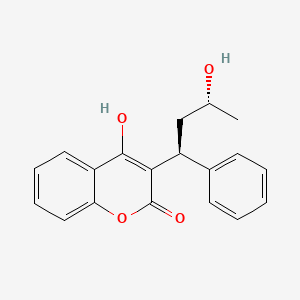
![2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid](/img/structure/B10822319.png)
